molecular formula C9H20O B1598549 2,5-dimethyl-1-heptanol CAS No. 85712-05-6

2,5-dimethyl-1-heptanol

Cat. No.: B1598549
CAS No.: 85712-05-6
M. Wt: 144.25 g/mol
InChI Key: ZEIZTVAKJXMCSQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-heptanol is a branched-chain primary alcohol with the molecular formula C9H20O . As a higher alcohol, it is of significant interest in various scientific fields. In fragrance and flavor research, structural analogs like 2,6-dimethyl-2-heptanol are known for their fresh, woody, and floral odor profiles, suggesting potential applications in the development of novel scent compositions and consumer products such as fine fragrances, soaps, and detergents . In organic chemistry, this compound serves as a valuable intermediate or starting material for synthesizing more complex molecules, including esters, ethers, and other derivatives. From a toxicological and safety assessment perspective, branched-chain alcohols are systematically studied to understand their health and environmental endpoints, which is crucial for ensuring the safe application of new chemical ingredients . The mechanism of action for compounds in this class can vary, but some are investigated for their potential as enzyme inducers or for other biochemical interactions . Provided as a high-purity material, this compound is intended for research purposes only by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylheptan-1-ol
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InChI

InChI=1S/C9H20O/c1-4-8(2)5-6-9(3)7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEIZTVAKJXMCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601006310
Record name 2,5-Dimethylheptan-1-ol
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Molecular Weight

144.25 g/mol
Source PubChem
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CAS No.

85712-05-6
Record name 2,5-Dimethyl-1-heptanol
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Record name 2,5-Dimethylheptan-1-ol
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Record name 2,5-Dimethylheptan-1-ol
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Record name 2,5-dimethylheptan-1-ol
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Advanced Synthetic Methodologies for 2,5 Dimethyl 1 Heptanol and Its Stereoisomers

Chemo- and Regioselective Synthetic Routes to 2,5-Dimethyl-1-heptanol

The chemo- and regioselective synthesis of this compound presents a significant challenge due to the molecule's specific substitution pattern. Achieving selectivity requires careful consideration of starting materials and reaction conditions to ensure the hydroxyl group is introduced at the C1 position and the methyl groups are correctly placed at the C2 and C5 positions.

Multistep Convergent Synthesis Strategies

One potential disconnection is between the C3 and C4 carbons, suggesting a nucleophilic C4 synthon and an electrophilic C5 fragment. For instance, a Grignard reagent derived from 1-bromo-2-methylbutane (B81432) could be reacted with a suitable three-carbon electrophile such as an epoxide or an aldehyde. However, controlling regioselectivity in such reactions can be challenging.

A more controlled convergent approach could involve the reaction of an organometallic reagent derived from a C5 halide with a C4 carbonyl compound, followed by subsequent functional group manipulations.

Table 1: Potential Convergent Synthesis Fragments for this compound

Fragment A (Nucleophile)Fragment B (Electrophile)Resulting Bond
2-Methylbutylmagnesium bromide3-Methyl-oxiraneC4-C5
Isoamylcuprate2-MethyloxiraneC4-C5
1-Lithio-2-methylbutane2-MethylpropanalC3-C4

This table presents hypothetical pairings of synthons in a convergent synthesis strategy.

Reductive Synthesis Approaches from Carbonyl Precursors

A more direct and commonly employed strategy for the synthesis of primary alcohols is the reduction of a corresponding carbonyl compound. In the case of this compound, the logical precursor is 2,5-dimethylheptanal. The reduction of this aldehyde to the primary alcohol can be achieved with high chemoselectivity using a variety of reducing agents.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. These reagents are chemoselective for carbonyl groups and will not reduce other functional groups that might be present in more complex precursors.

The synthesis of the prerequisite 2,5-dimethylheptanal can be accomplished through several established methods, including the oxidation of the corresponding primary alcohol (if available from other routes) or through hydroformylation of 2,5-dimethyl-1-hexene.

Table 2: Common Reducing Agents for the Synthesis of this compound from 2,5-Dimethylheptanal

Reducing AgentSolventTypical Reaction Conditions
Sodium Borohydride (NaBH₄)Methanol (B129727), Ethanol (B145695)0 °C to room temperature
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to room temperature
Diisobutylaluminium Hydride (DIBAL-H)Toluene, Hexane-78 °C to 0 °C

This interactive table outlines common reagents and conditions for the reduction of an aldehyde to a primary alcohol.

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The structure of this compound contains two stereocenters at the C2 and C5 positions, giving rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The synthesis of single stereoisomers requires the use of enantioselective or diastereoselective methods.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

A potential strategy for the synthesis of a specific stereoisomer of this compound using a chiral auxiliary could involve the asymmetric alkylation of an enolate derived from a chiral amide or ester. For example, a chiral oxazolidinone, such as one of Evans' auxiliaries, could be acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then be deprotonated to form a stereochemically defined enolate, which can be alkylated with a suitable electrophile. Subsequent removal of the chiral auxiliary would provide an enantiomerically enriched carboxylic acid derivative, which can then be reduced to the target alcohol.

Asymmetric Catalysis, including Zr-Catalyzed Enantioselective Carboalumination

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

A powerful method for the enantioselective synthesis of chiral alcohols is the Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). pnas.orgnih.govnih.govwikipedia.orgscispace.com This reaction, developed by Ei-ichi Negishi, allows for the chiral functionalization of alkenes. wikipedia.org For the synthesis of a stereoisomer of this compound, a suitable terminal alkene precursor could be subjected to ZACA. For instance, the carboalumination of 4-methyl-1-hexene (B165699) with trimethylaluminum (B3029685) in the presence of a chiral zirconocene (B1252598) catalyst would generate a chiral organoaluminum intermediate. Subsequent oxidation of this intermediate would yield the desired enantiomerically enriched alcohol. The choice of the enantiomer of the chiral catalyst would determine the stereochemistry of the final product. pnas.orgnih.govnih.govwikipedia.orgscispace.com

The ZACA reaction can be followed by cross-coupling reactions to introduce further complexity, providing a versatile route to a wide range of chiral alcohols. pnas.orgnih.gov

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Chemoenzymatic approaches combine enzymatic steps with conventional chemical reactions to create efficient synthetic routes.

For the synthesis of this compound, an alcohol dehydrogenase (ADH) could be used for the enantioselective reduction of a prochiral ketone precursor. However, as the target is a primary alcohol, a more likely biocatalytic approach would involve the enzymatic oxidation of a suitable diol or the reduction of a dicarbonyl compound.

A chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture of this compound or a precursor. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Alternatively, a biocatalytic oxidation of 2,5-dimethylheptane (B1361372) at the primary carbon, while challenging, would be a highly desirable and direct route. However, achieving such regioselectivity with current biocatalysts is difficult. A more feasible approach would be the enzymatic oxidation of 2,5-dimethyl-1-heptene to the corresponding epoxide, followed by regioselective ring-opening and reduction.

Derivatization and Functionalization Reactions of this compound

The primary alcohol functional group in this compound is a versatile handle for a wide array of chemical transformations. These reactions allow for the conversion of this simple chiral alcohol into more complex molecules with potential applications in various fields of chemical science.

While specific examples of this compound being directly incorporated into commercial pharmaceutical drugs are not prevalent in publicly accessible literature, its structure as a chiral primary alcohol makes it a viable candidate for the synthesis of complex intermediates. Chiral alcohols are crucial starting materials in the pharmaceutical industry for building stereochemically defined molecules. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group for nucleophilic substitution, enabling the construction of larger, more complex chiral structures.

In the agrochemical sector, derivatives of long-chain alcohols have shown significant biological activity. For instance, ether derivatives known as alkyloxyalkanols have been investigated for their nematicidal properties against pests like the pine wood nematode (Bursaphelenchus xylophilus). mdpi.com The amphiphilic nature of these molecules, combining a hydrophilic alcohol head with a hydrophobic alkyl chain, may allow them to interact with and disrupt the cellular integrity of nematodes. mdpi.com By converting this compound into various ether derivatives, it is plausible to generate novel compounds for screening as potential agrochemical agents. The branched structure of this compound could offer unique properties compared to linear alcohol derivatives, potentially influencing the compound's efficacy and selectivity.

The synthesis of complex natural products often relies on the use of small, enantiomerically pure molecules known as chiral building blocks. nih.gov These starting materials, often derived from the "chiral pool" of readily available natural compounds, introduce defined stereocenters into the synthetic target, avoiding the need for complex asymmetric reactions later in the sequence.

The primary alcohol of this compound readily undergoes classic functionalization reactions to form stable and useful derivatives such as ethers and esters.

Ether Synthesis: The Williamson ether synthesis is a robust and widely used method for preparing asymmetrical ethers from an alcohol. wikipedia.orgorgchemres.org The reaction proceeds via an SN2 mechanism. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary or methyl alkyl halide to form the ether. youtube.com

Interactive Data Table: Williamson Ether Synthesis of this compound Derivatives

Starting AlcoholBaseAlkyl HalideProduct Ether
This compoundNaHMethyl Iodide (CH₃I)1-Methoxy-2,5-dimethylheptane
This compoundNaHEthyl Bromide (CH₃CH₂Br)1-Ethoxy-2,5-dimethylheptane
This compoundNaHBenzyl Bromide (C₆H₅CH₂Br)1-(Benzyloxy)-2,5-dimethylheptane

Ester Synthesis: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of the alcohol or to remove the water that is formed as a byproduct. chemistrysteps.comlibretexts.org Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used as catalysts. masterorganicchemistry.com

Interactive Data Table: Fischer Esterification of this compound

Starting AlcoholCarboxylic AcidAcid CatalystProduct Ester
This compoundAcetic Acid (CH₃COOH)H₂SO₄(2,5-Dimethylheptyl) acetate (B1210297)
This compoundPropanoic Acid (CH₃CH₂COOH)H₂SO₄(2,5-Dimethylheptyl) propanoate
This compoundBenzoic Acid (C₆H₅COOH)TsOH(2,5-Dimethylheptyl) benzoate

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. This involves using renewable feedstocks, employing catalytic rather than stoichiometric reagents, reducing waste, and designing safer chemical processes.

A potential sustainable route to this compound could start from biorenewable resources. For example, citronellal (B1669106), a major component of citronella oil, possesses a carbon skeleton similar to the target molecule. A hypothetical green synthesis could involve the following catalytic steps:

Tandem Isomerization/Hydration: Catalytic isomerization of the alkene in citronellal followed by a selective hydration could yield a keto-aldehyde intermediate.

Catalytic Hydrogenation: A one-pot or sequential catalytic hydrogenation could then reduce both the aldehyde and ketone functionalities to hydroxyl groups, followed by a selective dehydroxylation or hydrogenolysis to yield the target saturated alcohol.

This approach would leverage a renewable starting material and rely on catalytic methods, particularly hydrogenation, which is a high atom-economy reaction where the only byproduct is water or it is incorporated into the molecule. The use of heterogeneous catalysts, such as platinum or palladium on a solid support, would simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. google.com The development of catalytic systems that can achieve high yields and selectivity from biomass-derived platform molecules is a key goal in green chemistry. rsc.orgrsc.org

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl 1 Heptanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise determination of molecular structure.

Proton (¹H) NMR Analysis: Chemical Shifts, Spin-Spin Coupling, and Integration

Proton NMR spectroscopy of 2,5-dimethyl-1-heptanol is predicted to exhibit a distinct pattern of signals, each corresponding to a unique proton environment within the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons. Electron-withdrawing groups, such as the hydroxyl (-OH) group, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

The integration of the peaks in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal. Spin-spin coupling, observed as the splitting of signals into multiplets (e.g., doublet, triplet, quartet), provides information about the number of neighboring protons. This is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

Predicted ¹H NMR Data for this compound:

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constant (J, Hz)
-CHH -OH (C1)~3.4 - 3.6Doublet of doublets (dd)2H~5-7, ~10-12
-CH -(CH₃) (C2)~1.6 - 1.8Multiplet (m)1H-
-CH ₂- (C3)~1.2 - 1.4Multiplet (m)2H-
-CH ₂- (C4)~1.1 - 1.3Multiplet (m)2H-
-CH -(CH₃) (C5)~1.4 - 1.6Multiplet (m)1H-
-CH ₂-CH₃ (C6)~1.2 - 1.4Multiplet (m)2H-
-CH₂-CH ₃ (C7)~0.8 - 0.9Triplet (t)3H~7
-CH(CH ₃) (C2-CH₃)~0.9 - 1.0Doublet (d)3H~7
-CH(CH ₃) (C5-CH₃)~0.8 - 0.9Doublet (d)3H~7
-OH VariableSinglet (s, broad)1H-

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can be influenced by factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may not exhibit coupling.

Carbon-13 (¹³C) NMR Spectroscopy: Carbon Backbone and Functional Group Assignment

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals is dependent on the hybridization and electronic environment of the carbon atoms. Carbons bonded to electronegative atoms, like the oxygen in the hydroxyl group, will be deshielded and appear at a higher chemical shift.

Predicted ¹³C NMR Data for this compound:

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C1 (-CH₂-OH)~65 - 70
C2 (-CH-(CH₃))~35 - 40
C3 (-CH₂-)~30 - 35
C4 (-CH₂-)~25 - 30
C5 (-CH-(CH₃))~30 - 35
C6 (-CH₂-CH₃)~20 - 25
C7 (-CH₂-C H₃)~10 - 15
C2-CH₃~15 - 20
C5-CH₃~15 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, and so on, confirming the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, an HMBC correlation would be expected between the protons of the methyl group at C2 and the carbon at C1, as well as the carbon at C3, further confirming the molecular structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathways

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For this compound (C₉H₂₀O, molecular weight: 144.25 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 144. However, for primary alcohols, the molecular ion peak is often weak or absent. libretexts.org The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Common fragmentation pathways for alcohols include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. libretexts.org For this compound, this would lead to the loss of a C₈H₁₇• radical, resulting in a prominent peak for the [CH₂OH]⁺ ion at m/z 31.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can occur, leading to a peak at m/z 126 ([M-18]⁺•).

Alkene Elimination: Fragmentation can also occur through the loss of an alkene molecule.

Alkyl Radical Loss: Cleavage of C-C bonds along the alkyl chain can result in the loss of various alkyl radicals, leading to a series of peaks corresponding to different carbocation fragments.

Predicted Major Fragments in the EI-MS of this compound:

m/zProposed Fragment
144[C₉H₂₀O]⁺• (Molecular Ion)
126[M - H₂O]⁺•
113[M - CH₂OH]⁺
99[M - C₃H₇]⁺
85[M - C₄H₉]⁺
71[M - C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺
31[CH₂OH]⁺

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of its elemental composition. This is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁶O = 15.99491 u). By measuring the exact mass of the molecular ion of this compound, its elemental formula can be confirmed as C₉H₂₀O.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying chemical compounds within a sample. In the context of this compound, GC-MS serves as a crucial tool for assessing its purity and confirming its molecular structure.

The gas chromatography component separates this compound from any impurities based on differences in their boiling points and affinities for the stationary phase of the GC column. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property that aids in its preliminary identification under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). mdpi.com

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound (C9H20O, molecular weight: 144.25 g/mol ), the mass spectrum would exhibit characteristic fragmentation patterns for a primary alcohol. Key expected fragments include:

A peak corresponding to the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 126.

Alpha-cleavage, the characteristic fragmentation of alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of the alkyl chain and the formation of a prominent [CH₂OH]⁺ ion at m/z 31.

Fragmentation of the alkyl chain, leading to a series of peaks corresponding to the loss of alkyl radicals (e.g., CnH2n+1).

By comparing the obtained mass spectrum with reference spectra from established databases or through detailed interpretation of the fragmentation pattern, the identity of this compound can be unequivocally confirmed. The purity of the sample is determined by integrating the peak areas in the chromatogram; a high-purity sample would show a single dominant peak at the expected retention time.

Expected ProcessResulting FragmentExpected m/z
Molecular Ion[C₉H₂₀O]⁺144
Water Loss[M - H₂O]⁺126
Alpha-Cleavage[CH₂OH]⁺31
Alkyl FragmentationVarious [CnH2n+1]⁺Variable

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is an essential technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies that correspond to its natural vibrational modes.

Analysis of O-H Stretching Vibrations and Hydrogen Bonding Characteristics

The IR spectrum of this compound is dominated by features characteristic of an alcohol. The most prominent of these is the hydroxyl (O-H) group stretching vibration. In a neat or concentrated sample, the O-H groups of alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the absorption band to be broad and strong, typically appearing in the region of 3200–3600 cm⁻¹. uobabylon.edu.iq

For branched alcohols like this compound, steric hindrance caused by the methyl groups can lead to a less pronounced hydrogen bonding network compared to linear alcohols like n-heptanol. researchgate.netresearchgate.net This may result in a narrower O-H stretching band than that observed for its linear isomer. researchgate.netresearchgate.net In very dilute solutions using a non-polar solvent, a sharp peak corresponding to the "free" (non-hydrogen-bonded) O-H stretch may appear at a higher frequency, typically around 3600–3650 cm⁻¹. uobabylon.edu.iq The presence, position, and shape of the O-H band provide definitive evidence for the hydroxyl functional group and offer insights into the degree of intermolecular hydrogen bonding. journals.co.za

Fingerprint Region Analysis for Structural Specificity

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region. libretexts.orgchemguide.co.uk This area contains a complex series of absorption bands that arise from many types of molecular vibrations, including C-O and C-C single bond stretching, as well as C-H bending vibrations. libretexts.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)-OH3200 - 3600Strong, Broad
C-H StretchAlkyl (-CH₃, -CH₂, -CH)2850 - 3000Strong
C-O StretchPrimary Alcohol1000 - 1075Strong
C-H BendAlkyl1350 - 1470Variable

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy is its sensitivity to non-polar and symmetric molecular vibrations, which are often weak or inactive in IR spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing the carbon backbone of the molecule. The C-C stretching and bending vibrations of the heptanol (B41253) chain and methyl groups would produce distinct signals in the Raman spectrum. Furthermore, the symmetric C-H stretching vibrations of the alkyl groups are typically strong in Raman spectra. acs.org By analyzing both the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be assembled, aiding in a comprehensive structural elucidation.

Computational Spectroscopy for Theoretical Spectral Prediction and Experimental Data Interpretation

Computational spectroscopy, utilizing methods such as Density Functional Theory (DFT), has become an invaluable tool for interpreting experimental spectroscopic data. researchgate.net These theoretical calculations can predict the vibrational frequencies and intensities of a molecule like this compound.

By creating a computational model of the molecule, its theoretical IR and Raman spectra can be generated. These predicted spectra can then be compared with the experimental data. researchgate.net This comparison is crucial for:

Assigning Vibrational Modes: It helps to definitively assign complex absorption bands in the experimental spectra, particularly in the crowded fingerprint region, to specific molecular vibrations. researchgate.net

Conformational Analysis: this compound can exist in various spatial arrangements or conformations. Computational methods can calculate the spectra for different stable conformers, and by comparing these with the experimental spectrum, it may be possible to determine the predominant conformation of the molecule.

Verifying Structure: A strong correlation between the predicted and experimental spectra provides a high level of confidence in the structural assignment of the compound.

The synergy between computational prediction and experimental measurement allows for a more detailed and accurate interpretation of the spectroscopic data than would be possible with either method alone.

Reaction Mechanisms and Chemical Reactivity of 2,5 Dimethyl 1 Heptanol

Oxidation Reactions and Selective Functional Group Transformations

The oxidation of 2,5-dimethyl-1-heptanol can yield either 2,5-dimethyl-1-heptanal (an aldehyde) or 2,5-dimethylheptanoic acid (a carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to 2,5-Dimethyl-1-heptanal (Aldehyde):

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents and conditions that prevent overoxidation to the carboxylic acid. The general mechanism for this transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

A common method for this selective oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered non-nucleophilic base like triethylamine. The mechanism proceeds as follows:

Activation of DMSO: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species, the chlorodimethylsulfonium salt.

Alcohol Addition: The hydroxyl group of this compound attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

Proton Abstraction: Triethylamine removes the proton from the carbon adjacent to the oxygen, leading to the formation of the C=O double bond of the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride.

Another widely used reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). The mechanism involves the formation of a chromate (B82759) ester from this compound and PCC. A subsequent E2-like elimination, where a base (such as pyridine) removes the proton from the carbon bearing the chromate ester, results in the formation of the aldehyde.

Oxidation to 2,5-Dimethylheptanoic Acid (Carboxylic Acid):

Stronger oxidizing agents are required to convert this compound to 2,5-dimethylheptanoic acid. This process typically proceeds through the intermediate formation of the corresponding aldehyde. In aqueous acidic conditions, the aldehyde forms a hydrate (B1144303) (a geminal diol), which is then further oxidized to the carboxylic acid.

Common strong oxidizing agents include potassium permanganate (B83412) (KMnO₄) in a basic solution or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones oxidation).

The mechanism with potassium permanganate involves the formation of a manganate (B1198562) ester. A base then removes the proton from the carbon atom, leading to the formation of the aldehyde. The aldehyde is then rapidly oxidized further to the carboxylic acid. With chromic acid, the primary alcohol is first oxidized to the aldehyde, which, in the presence of water, forms the hydrate. This hydrate then reacts with chromic acid to form a chromate ester, which is subsequently eliminated to yield the carboxylic acid.

Modern synthetic chemistry emphasizes the use of catalytic systems for oxidation reactions to enhance selectivity, reduce waste, and utilize more environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

TEMPO-Mediated Oxidation:

One of the most effective catalytic systems for the selective oxidation of primary alcohols to aldehydes is based on the stable nitroxyl (B88944) radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). In the presence of a stoichiometric co-oxidant such as sodium hypochlorite (B82951) (NaOCl), the active oxidizing species, the N-oxoammonium ion, is generated.

The catalytic cycle involves:

Oxidation of TEMPO to the N-oxoammonium ion by the co-oxidant.

The N-oxoammonium ion oxidizes the primary alcohol (this compound) to the aldehyde (2,5-dimethyl-1-heptanal).

During this process, the N-oxoammonium ion is reduced to the hydroxylamine (B1172632) form.

The hydroxylamine is then re-oxidized back to TEMPO by the co-oxidant, completing the catalytic cycle.

This system is highly efficient for the selective oxidation of primary alcohols to aldehydes with minimal overoxidation to carboxylic acids.

Transition Metal Catalysis:

Various transition metal complexes, particularly those of palladium, ruthenium, and copper, can catalyze the aerobic oxidation of primary alcohols using molecular oxygen as the ultimate oxidant. These reactions often require the presence of a co-catalyst or specific ligands to facilitate the catalytic cycle. While highly efficient for many primary alcohols, the steric hindrance near the hydroxyl group in this compound might necessitate specific catalyst systems to achieve high yields.

Oxidation Product Reagent/Catalytic System Typical Reaction Conditions Selectivity
2,5-Dimethyl-1-heptanalPCC in CH₂Cl₂Room temperatureHigh for aldehyde
2,5-Dimethyl-1-heptanalSwern Oxidation (DMSO, (COCl)₂, Et₃N)Low temperature (-78 °C to rt)High for aldehyde
2,5-Dimethyl-1-heptanalTEMPO/NaOCl0 °C to room temperatureHigh for aldehyde
2,5-Dimethylheptanoic AcidKMnO₄, NaOH, H₂OHeatHigh for carboxylic acid
2,5-Dimethylheptanoic AcidJones Reagent (CrO₃, H₂SO₄, acetone)0 °C to room temperatureHigh for carboxylic acid

Dehydration Pathways and Stereochemical Outcomes

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. The structure of the alcohol influences the reaction mechanism and the distribution of the resulting alkene isomers.

For primary alcohols like this compound, the dehydration typically proceeds through an E2 (bimolecular elimination) mechanism. The E1 (unimolecular elimination) mechanism is less favored because it would involve the formation of a highly unstable primary carbocation.

The E2 mechanism for the dehydration of this compound involves the following concerted steps:

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, an alkyloxonium ion.

Elimination: A base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the adjacent carbon (C2), while the alkyloxonium ion departs simultaneously, leading to the formation of a double bond.

While primary carbocations are generally unstable, under forcing conditions (high temperatures), a transient primary carbocation might form. If this were to occur, there is a possibility of a hydride or alkyl shift to form a more stable secondary or tertiary carbocation. For this compound, a 1,2-hydride shift from the C2 position to the C1 position would lead to a more stable tertiary carbocation. This rearrangement would then result in a different set of alkene products upon deprotonation. However, the concerted E2 pathway is generally considered the major pathway for the dehydration of primary alcohols.

The regioselectivity of the dehydration of this compound is determined by which β-hydrogen is removed. In this case, there is only one adjacent carbon with hydrogens (C2). Therefore, the initial product of the E2 elimination is 2,5-dimethyl-1-heptene.

If carbocation rearrangement were to occur, the resulting tertiary carbocation at C2 could lead to the formation of more substituted and thermodynamically more stable alkenes. Deprotonation from C1 would yield 2,5-dimethyl-1-heptene, while deprotonation from C3 would yield 2,5-dimethyl-2-heptene. According to Zaitsev's rule, the more substituted alkene (2,5-dimethyl-2-heptene) would be the major product in such a scenario.

Since 2,5-dimethyl-2-heptene can exist as E and Z isomers, a mixture of stereoisomers would be expected. The trans (E) isomer is generally more stable and would likely be the major stereoisomer formed.

Alkene Product Formation Pathway Expected Major/Minor
2,5-Dimethyl-1-hepteneE2 Mechanism (major pathway)Major product
2,5-Dimethyl-2-heptene (E/Z)E1 Mechanism with rearrangementMinor product (if any)

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbon of this compound, the -OH group must first be converted into a good leaving group.

This is typically achieved in two ways:

Protonation under acidic conditions: In the presence of a strong acid (like HBr or HI), the hydroxyl group is protonated to form -OH₂⁺, which is a good leaving group (water).

Conversion to a sulfonate ester: The alcohol can be reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl, or methanesulfonyl chloride, MsCl) in the presence of a base (like pyridine) to form a tosylate or mesylate ester. These are excellent leaving groups.

Once the hydroxyl group is converted into a good leaving group, the primary carbon becomes susceptible to attack by a nucleophile. Due to the primary nature of the carbon and the potential for steric hindrance from the adjacent methyl group, the reaction will proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The Sₙ2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This reaction proceeds with an inversion of stereochemistry at the reaction center, although for this compound, the C1 carbon is not a stereocenter.

The rate of the Sₙ2 reaction is sensitive to steric hindrance. The methyl group at the C2 position of this compound will slow down the rate of Sₙ2 reactions compared to a linear primary alcohol like 1-heptanol. However, the reaction is still expected to occur, albeit at a reduced rate.

Typical Nucleophilic Substitution Reactions:

Reagent Leaving Group Formed Nucleophile Product Mechanism
HBr-OH₂⁺Br⁻1-Bromo-2,5-dimethylheptaneSₙ2
PBr₃-OPBr₂Br⁻1-Bromo-2,5-dimethylheptaneSₙ2
SOCl₂-OS(O)ClCl⁻1-Chloro-2,5-dimethylheptaneSₙ2
1. TsCl, pyridine; 2. NaCN-OTsCN⁻2,5-DimethylheptanenitrileSₙ2
1. MsCl, Et₃N; 2. NaI-OMsI⁻1-Iodo-2,5-dimethylheptaneSₙ2

SN1 and SN2 Reaction Mechanisms

Nucleophilic substitution reactions are fundamental to the transformation of alcohols. However, the hydroxyl group is a poor leaving group, and its direct displacement is unfavorable. To facilitate substitution, the -OH group must first be converted into a better leaving group, typically by protonation in the presence of a strong acid. chemistrysteps.comyoutube.com

SN2 Reaction: As a primary alcohol, this compound is expected to favor the SN2 (Substitution Nucleophilic Bimolecular) mechanism when reacting with hydrogen halides (HX). khanacademy.orglibretexts.org In this process, a strong acid protonates the hydroxyl group, forming a good leaving group (water). youtube.com The halide ion then acts as a nucleophile, attacking the carbon atom bonded to the leaving group in a single, concerted step. youtube.com This backside attack leads to the displacement of the water molecule and the formation of a new carbon-halogen bond. The rate of an SN2 reaction is dependent on the concentration of both the alcohol and the nucleophile. Increased steric hindrance around the reaction center can slow down or inhibit SN2 reactions. sketchy.com

SN1 Reaction: The SN1 (Substitution Nucleophilic Unimolecular) pathway is generally disfavored for primary alcohols like this compound because it would require the formation of a highly unstable primary carbocation. libretexts.orgyoutube.com SN1 reactions are more characteristic of tertiary and secondary alcohols, which can form more stable carbocation intermediates. chemistrysteps.comlibretexts.org The reaction proceeds in a stepwise manner, beginning with the formation of a carbocation, which is the rate-determining step. masterorganicchemistry.com This intermediate is then attacked by a nucleophile. masterorganicchemistry.com While direct SN1 reaction is unlikely, rearrangement of a transient primary carbocation to a more stable secondary or tertiary carbocation could theoretically occur under certain conditions, but this is not the preferred pathway for primary alcohols. chemistrysteps.com

Stereochemical Inversion and Retention in Substitution Processes

Stereochemistry is a critical aspect of substitution reactions, particularly when a chiral center is involved. This compound possesses a chiral center at the C5 position.

SN2 and Stereochemistry: A hallmark of the SN2 mechanism is the inversion of configuration at the reaction center. youtube.com The nucleophile attacks from the side opposite to the leaving group, leading to a predictable change in the spatial arrangement of the substituents. However, in this compound, the reaction center for substitution is the primary carbon (C1), which is not a stereocenter. The chiral center is at C5. Therefore, a standard SN2 reaction at C1 will not result in an inversion of the configuration at the C5 stereocenter.

SN1 and Stereochemistry: SN1 reactions typically lead to a mixture of retention and inversion of configuration, often resulting in a racemic mixture if the reaction occurs at a chiral center. masterorganicchemistry.com This is because the carbocation intermediate is planar, allowing the nucleophile to attack from either face with roughly equal probability. masterorganicchemistry.com As the SN1 mechanism is not favored for this compound, this outcome is not expected.

To achieve substitution at the primary carbon while controlling stereochemistry, especially in more complex molecules, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate. libretexts.orgchemistrysteps.com This conversion retains the configuration of the alcohol. chemistrysteps.com The subsequent SN2 reaction with a nucleophile then proceeds with inversion of configuration, offering a reliable method for stereochemical control. libretexts.org

Free Radical Reactions and Hydrogen Atom Abstraction Mechanisms

Free radical reactions represent another important class of transformations for alcohols. These reactions are typically initiated by heat or light and involve highly reactive species with unpaired electrons. masterorganicchemistry.commasterorganicchemistry.com

Reactivity with Hydroxyl Radicals (OH) and Chlorine Atoms (Cl)

Hydroxyl radicals (•OH) and chlorine atoms (•Cl) are highly reactive species that can initiate reactions with alcohols by abstracting a hydrogen atom. rsc.orgnih.gov This is often the rate-determining step in such reactions. rsc.org

Reaction with Hydroxyl Radicals: The reactivity of aliphatic compounds with hydroxyl radicals is influenced by inductive and resonance effects. rsc.org The reaction generally proceeds via hydrogen atom abstraction to form a carbon-centered radical and a molecule of water. For alcohols, abstraction tends to occur from the C-H bonds, particularly those alpha to the hydroxyl group. researchgate.net

Reaction with Chlorine Atoms: Chlorine atoms also react with alcohols through hydrogen abstraction. nih.gov The chlorination of alkanes is a classic example of a free radical chain reaction involving initiation, propagation, and termination steps. youtube.com Reactions of chlorine atoms with alcohols are generally slower than with alkanes, suggesting a small activation barrier. nih.gov

Site Selectivity of Hydrogen Abstraction in Branched Alkanols

In a molecule like this compound, there are multiple C-H bonds, and the site of hydrogen abstraction by a radical is not random. The selectivity of this process is governed by the stability of the resulting carbon-centered radical.

The general order of stability for free radicals is: Tertiary > Secondary > Primary

This stability trend is due to hyperconjugation and steric effects. Consequently, hydrogen abstraction is most likely to occur at a tertiary carbon, followed by a secondary, and then a primary carbon.

For this compound, there are several types of C-H bonds:

Primary C-H bonds: on the methyl groups (C1', C5', C7)

Secondary C-H bonds: at C3, C4, and C6

Tertiary C-H bonds: at C2 and C5

Alpha C-H bonds: at C1, adjacent to the -OH group

The presence of the hydroxyl group can influence the selectivity of hydrogen abstraction. Hydrogen atom transfer (HAT) is often favored at the α-position (the carbon bearing the -OH group) due to the stabilizing effect of the oxygen atom on the resulting radical. nih.govprinceton.edu However, the inherent preference for forming a more stable tertiary radical is a strong competing factor.

Therefore, for this compound, the most likely sites for hydrogen abstraction by radicals like •OH or •Cl would be the tertiary C-H bonds at the C2 and C5 positions, as this would lead to the formation of the most stable tertiary radicals. Abstraction from the C1 position, while leading to a primary radical, is activated by the adjacent hydroxyl group. The relative rates of abstraction at these different sites would depend on the specific radical and reaction conditions.

Theoretical and Computational Chemistry Studies of 2,5 Dimethyl 1 Heptanol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic structure and stability of molecules. These methods, grounded in quantum mechanics, provide a detailed view of electron distribution and energy states.

Quantum chemical calculations can predict various spectroscopic parameters and molecular properties. These predictions are vital for interpreting experimental data and understanding the molecule's behavior. For 2,5-dimethyl-1-heptanol, these predicted properties would include:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectral bands.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the molecule.

Electronic Properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical table of predicted molecular properties for this compound is presented below, based on typical results from DFT calculations.

PropertyPredicted ValueUnit
Dipole Moment~1.8Debye
HOMO Energy-6.5eV
LUMO Energy0.5eV
HOMO-LUMO Gap7.0eV

Note: These are example values and would need to be confirmed by specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes and intermolecular interactions over time.

In the liquid state, alcohol molecules like this compound are known to form hydrogen bonds. MD simulations can elucidate the nature of these hydrogen bonding networks, including the average number of hydrogen bonds per molecule and their lifetimes. This information is crucial for understanding the bulk properties of the alcohol, such as its boiling point and viscosity. Simulations can also reveal the aggregation behavior, showing how individual molecules cluster together.

MD simulations are also employed to model the interaction of small molecules with biological macromolecules, such as proteins. For an alcohol like this compound, this could involve studying its binding to the active site of an enzyme. These simulations can identify key amino acid residues involved in the interaction and estimate the binding free energy, providing insights into the molecule's potential biological activity.

Quantitative Structure-Property Relationships (QSPR) Modeling and Predictive Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemicals based on their molecular structure. nih.gov The fundamental principle of QSPR is to establish a mathematical relationship between the molecular structure and a specific property. nih.gov These models are built using a set of compounds with known properties and are then used to predict the properties of new or untested compounds. nih.gov

For aliphatic alcohols, QSPR models have been developed to predict various properties such as boiling point, density, and solubility. nih.gov These models typically use molecular descriptors derived from the chemical structure, such as topological indices, to quantify the structural features of the molecules. nih.gov While specific QSPR models exclusively for this compound are not detailed in the literature, it would be included in broader studies of aliphatic alcohols. The development of a robust QSPR model involves several key stages: selection of the dataset, generation of molecular descriptors, statistical analysis (often using multiple linear regression), and model validation. nih.gov

A hypothetical QSPR model for predicting the boiling point of aliphatic alcohols might take the following form:

Boiling Point = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where the descriptors are numerical representations of the molecular structure and the coefficients (c₀, c₁, c₂) are determined through statistical fitting.

Development of Predictive Models for Chemical Behavior based on Molecular Descriptors

Predictive models, often in the form of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), are developed to correlate the structural features of a molecule with its chemical behavior or biological activity. researchgate.net These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a variety of molecular descriptors could be calculated to build such predictive models. These descriptors fall into several categories:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These are derived from the substructure of the molecule, like the count of specific functional groups.

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are derived from the three-dimensional coordinates of the atoms and describe the molecule's shape and electronic properties, such as molecular surface area and dipole moment.

A hypothetical QSPR model for a property of this compound, such as its boiling point or solubility, would involve calculating a set of these descriptors and then using statistical methods, like multiple linear regression or machine learning algorithms, to find a mathematical relationship between the descriptors and the property.

Table 1: Selected Computed Molecular Descriptors for this compound

DescriptorValueReference
Molecular Weight144.25 g/mol nih.gov
Molecular FormulaC9H20O nih.gov
Heavy Atom Count10 nih.gov
Rotatable Bond Count5
Topological Polar Surface Area20.2 Ų nih.gov

Note: This table contains a selection of basic molecular descriptors that would be used in the development of predictive models. The values are computationally derived.

Application of Topological Indices and Graph Theory in Structure-Reactivity Correlations

Graph theory is a fundamental tool in computational chemistry for analyzing the connectivity of atoms in a molecule. scielo.org.pe A molecule can be represented as a graph where atoms are vertices and bonds are edges. From this graph, various topological indices can be calculated to quantify molecular structure, particularly branching.

For this compound, topological indices could be used to correlate its structure with its reactivity. For instance, the Wiener index, which is the sum of distances between all pairs of vertices in the molecular graph, is related to the compactness of a molecule. The Randić connectivity index is another widely used descriptor that reflects the degree of branching in the carbon skeleton.

In the context of structure-reactivity correlations, these indices could be used to predict how the branched structure of this compound might influence its reaction rates compared to linear or less-branched isomers. A higher degree of branching, as indicated by certain topological indices, can affect steric hindrance around the hydroxyl group, potentially influencing the rates of reactions such as esterification or oxidation.

Table 2: Hypothetical Application of Topological Indices for Isomers of C9H20O

CompoundA Hypothetical Reactivity Index (Arbitrary Units)Key Structural Feature
n-Nonanol1.00Linear chain
This compound 0.85Branched chain
2,2,4,4-Tetramethyl-1-pentanol0.60Highly branched chain

Note: This table is a hypothetical representation to illustrate how topological indices could be used to create a structure-reactivity correlation. The reactivity index values are for illustrative purposes only.

Reaction Pathway Analysis and Transition State Theory for Mechanistic Understanding

Computational chemistry provides powerful methods for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. rsc.org This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. Transition state theory is then used to calculate the rate of the reaction based on the energetic properties of the transition state.

For this compound, a common reaction to study computationally would be its acid-catalyzed dehydration to form alkenes. masterorganicchemistry.com The mechanism of this reaction would likely proceed through the following steps:

Protonation of the hydroxyl group to form a good leaving group (water).

Loss of the water molecule to form a carbocation intermediate.

A 1,2-hydride or 1,2-methide shift to form a more stable carbocation (if possible).

Deprotonation from a carbon adjacent to the carbocation center to form a double bond.

Computational methods, such as Density Functional Theory (DFT), could be used to calculate the energies of all species involved in this reaction pathway. The highest energy point on the lowest energy path would correspond to the transition state, and its energy relative to the reactants would give the activation energy of the reaction. This type of analysis would allow for the prediction of the major and minor alkene products based on the stability of the transition states leading to their formation, in accordance with Zaitsev's rule. happycampus.com

Advanced Analytical Methodologies for 2,5 Dimethyl 1 Heptanol in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2,5-dimethyl-1-heptanol, providing the necessary resolution to separate it from complex matrices and quantify it with high precision. Gas and liquid chromatography are the principal techniques utilized, each with specific advantages depending on the research objective.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector, either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification, is contingent on the analytical need.

GC-FID is a widely used method for quantifying higher alcohols. mdpi.com For branched-chain alcohols, the selection of the GC column is critical. A polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., HP-INNOWax, DB-Wax), is often preferred as it provides better separation for polar analytes like alcohols. mdpi.comchemcoplus.co.jp The separation is based on the continuous distribution of the sample components between the gaseous mobile phase and the liquid stationary phase. chemcoplus.co.jp

GC-MS combines the separation power of GC with the identification capabilities of MS. This is particularly useful for confirming the presence of this compound in complex mixtures, as the mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. nih.gov Electron ionization (EI) at a standard energy of 70 eV is typically used for generating these mass spectra. nih.gov For complex samples, derivatization, such as conversion to trimethylsilyl (B98337) (TMS) ethers, can improve chromatographic behavior and detection. nih.govgerli.com

Table 1: Illustrative GC-MS Parameters for Branched-Chain Alcohol Analysis
ParameterConditionPurpose
Column Polar Capillary Column (e.g., HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides selective separation of polar compounds like alcohols. mdpi.com
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)Inert mobile phase to transport the analyte through the column. mdpi.com
Oven Program Initial hold at 40°C, ramp at 6-10°C/min to 250-260°C, final holdEnsures separation of compounds with different boiling points. mdpi.comnih.gov
Injector Split/Splitless inlet at ~250°CVaporizes the sample for introduction into the column. nih.gov
Detector (MS) Electron Ionization (EI) at 70 eV; Scan range m/z 40-400Fragments the molecule for identification and provides mass-to-charge ratio data. nih.gov
Detector (FID) Temperature at ~260°CProvides sensitive, quantitative detection of hydrocarbons. chemcoplus.co.jp

While GC is often the method of choice for volatile alcohols, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile derivatives or when analyzing samples in aqueous matrices without extensive preparation. researchgate.net Direct analysis of underivatized alcohols by HPLC can be challenging due to their poor chromophoric properties, often necessitating the use of a Refractive Index (RI) detector. researchgate.net Ion-exclusion columns have demonstrated efficacy in retaining short-chain alcohols like ethanol (B145695) and methanol (B129727) and could be adapted for larger alcohols. waters.com

To enhance sensitivity and selectivity, especially with UV-Vis or fluorescence detectors, derivatization is a common strategy. Reagents that react with the hydroxyl group to introduce a chromophore or fluorophore are employed. This converts the alcohol into a derivative that is easily detectable at low concentrations. gerli.comresearchgate.net Reversed-phase HPLC on C18 or C30 columns is typically used for the separation of these less polar derivatives. nih.gov

Table 2: General HPLC Method Parameters for Alcohol Analysis
ParameterConditionRationale
Column Reversed-Phase (e.g., C18, 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity; suitable for derivatized alcohols.
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixturesThe organic modifier content is optimized to achieve desired retention and separation. researchgate.net
Detector Refractive Index (RI) for underivatized alcohols; UV/Fluorescence for derivatized alcoholsRI provides universal detection for major components, while UV/Fluorescence offers high sensitivity for derivatized analytes. researchgate.net
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for analytical scale columns to ensure efficient separation.
Derivatization Agent (Example) Reagents forming fluorescent esters (e.g., using Bodipy FL with Mukaiyama's reagent)Introduces a highly fluorescent tag for ultra-sensitive detection. gerli.com

This compound possesses two chiral centers, meaning it can exist as multiple stereoisomers. Determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is crucial in stereoselective synthesis and biochemical studies. wikipedia.org

The most direct method for separating enantiomers is chiral chromatography, using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. HPLC with a CSP is a common approach for this purpose. researchgate.netnih.gov

An alternative strategy involves derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). stereoelectronics.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography (either GC or HPLC). stereoelectronics.orgmdpi.com The relative peak areas of the separated diastereomers then correspond to the original enantiomeric ratio. Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) are classic examples of CDAs used for alcohols. acs.orgresearchgate.net

Sample Preparation and Enrichment Techniques for Trace Analysis

Effective sample preparation is critical for accurate analysis, especially when this compound is present at trace concentrations in complex matrices such as environmental or biological samples. The primary goals are to isolate the analyte from interfering components and to concentrate it to a level suitable for detection. rsc.org

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. wikipedia.org It involves passing a liquid sample through a sorbent bed, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. thermofisher.com The choice of sorbent is key and depends on the properties of the analyte and the matrix. For a moderately polar compound like this compound, reversed-phase SPE is often suitable. nih.gov

The typical SPE process involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer to prepare it for sample loading. organomation.com

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: A weak solvent is used to rinse the sorbent, removing weakly bound interferences without displacing the analyte.

Elution: A strong solvent is used to desorb the analyte from the sorbent for collection. organomation.com

Table 3: Example Reversed-Phase SPE Protocol for Alcohols from Aqueous Samples
StepSolvent/ProcedurePurpose
Sorbent C18 (Octadecylsilane) or Polymeric SorbentNon-polar sorbent retains moderately polar to non-polar analytes from a polar matrix via hydrophobic interactions. nih.gov
Conditioning 1. Methanol 2. Deionized WaterActivates the C18 functional groups and prepares the sorbent for the aqueous sample. organomation.com
Sample Loading Pass aqueous sample through the cartridgeAnalyte is adsorbed onto the sorbent.
Washing Water or a weak water/methanol mixtureRemoves polar, water-soluble impurities.
Elution Methanol, Acetonitrile, or Ethyl Acetate (B1210297)A strong, non-polar solvent disrupts the hydrophobic interaction and elutes the analyte.

Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly less solvent and sample, aligning with the principles of green analytical chemistry. tandfonline.comnih.gov They are particularly well-suited for volatile and semi-volatile compounds.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. hilarispublisher.com The fiber can be exposed directly to a liquid sample or to the headspace above it (Headspace-SPME), which is ideal for volatile compounds like this compound in solid or liquid matrices. nih.govhilarispublisher.com After a period of equilibration, the fiber is withdrawn and transferred to the injector of a GC, where the analytes are thermally desorbed for analysis. mdpi.com The choice of fiber coating is crucial for selective and efficient extraction. mdpi.com For alcohols, coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) are often effective. researchgate.net

Other relevant microextraction techniques include:

Hyphenated Techniques for Enhanced Selectivity and Sensitivity (e.g., GC-MS/MS, LC-MS/MS)

In modern analytical research, the demand for highly selective and sensitive methods for the characterization of specific isomers, such as this compound, has led to the widespread adoption of hyphenated analytical techniques. These methods couple a high-resolution separation technique, like gas chromatography (GC) or liquid chromatography (LC), with the powerful detection and structural elucidation capabilities of tandem mass spectrometry (MS/MS). This combination is particularly advantageous for resolving complex mixtures and quantifying trace-level analytes.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography is an ideal separation technique for volatile and thermally stable compounds like this compound. However, to enhance its performance for mass spectrometric analysis, derivatization is often a necessary step. libretexts.orgcolostate.edu This chemical modification of the analyte is designed to increase its volatility and thermal stability. libretexts.orgcolostate.edu For alcohols, common derivatization methods include silylation, which involves replacing the active hydrogen in the hydroxyl group with a silyl (B83357) group, often from a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Once derivatized, the sample is introduced into the GC system, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer. In a tandem mass spectrometry setup (MS/MS), a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), produces a series of product ions that are characteristic of the precursor ion's structure.

For the trimethylsilyl (TMS) derivative of this compound, the fragmentation pattern in GC-MS is predictable. The molecular ion peak for alcohols is often weak or absent. libretexts.orgjove.com Key fragmentation pathways for alcohols include alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, resulting in a peak at M-18). jove.comwhitman.edu For branched-chain alcohols, the fragmentation is further characterized by the loss of alkyl groups. whitman.edu The mass spectrum of the TMS derivative would show characteristic ions resulting from these fragmentation processes, allowing for confident identification.

The use of MS/MS in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity. In this mode, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. This specificity allows for the quantification of this compound even in the presence of co-eluting compounds with similar retention times.

Below is a hypothetical data table outlining typical parameters for a GC-MS/MS analysis of derivatized this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Volume1 µL (splitless)
Inlet Temperature250°C
Carrier GasHelium (1.0 mL/min)
Oven Program60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[Hypothetical value for TMS-derivative]
Product Ions (m/z)[Hypothetical values for TMS-derivative]
Collision Energy[Optimized value in eV]

This table is interactive. You can sort and filter the data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile compounds, liquid chromatography is the separation method of choice. While this compound is relatively volatile, LC-MS/MS can be a valuable alternative, particularly when analyzing complex biological or environmental samples without extensive sample preparation. usda.gov The development of sensitive LC-MS/MS methods can allow for the detection of long-chain alcohols and their metabolites. nih.gov

In LC-MS/MS, the sample is dissolved in a suitable solvent and injected into the LC system. Separation occurs based on the analyte's partitioning between the mobile phase and the stationary phase of the LC column. The eluent from the LC column is then introduced into the mass spectrometer. Atmospheric pressure ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are commonly used to ionize the analytes.

Similar to GC-MS/MS, tandem mass spectrometry is employed to enhance selectivity and sensitivity. The selection of a precursor ion and the monitoring of its characteristic product ions allow for the specific detection and quantification of this compound. For alcohols that are difficult to ionize, derivatization can be employed to introduce a readily ionizable group. acs.org

The choice of mobile phase is critical in LC-MS and is typically a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization efficiency. waters.com

A representative data table for a hypothetical LC-MS/MS method for this compound is presented below.

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]+ or [M+Na]+
Product Ions (m/z)[Characteristic fragment ions]
Collision Energy[Optimized value in eV]

This table is interactive. You can sort and filter the data.

The application of these hyphenated techniques provides researchers with the necessary tools for the unambiguous identification and precise quantification of this compound in a variety of research contexts, from metabolic studies to environmental analysis.

Biological and Environmental Research Aspects of 2,5 Dimethyl 1 Heptanol

Microbial Biodegradation Pathways and Mechanisms

The microbial breakdown of branched-chain alcohols like 2,5-dimethyl-1-heptanol is a critical process in their environmental fate. While research specifically targeting this compound is limited, the broader understanding of microbial metabolism of branched alkanes and long-chain alcohols provides a framework for its likely degradation pathways. Microorganisms possess a diverse array of enzymes capable of oxidizing these complex structures, though the presence and position of methyl branches can significantly influence the rate and mechanism of degradation. nih.gov The iso- and anteiso-structures in particular can inhibit biodegradation, with terminal branching presenting a significant challenge for microbial enzymes. nih.gov

The initial step in the aerobic microbial degradation of a primary alcohol such as this compound is the oxidation of the alcohol group. This process is typically mediated by a class of enzymes known as alcohol dehydrogenases (ADHs). nih.govmdpi.comfrontiersin.org These enzymes catalyze the conversion of the primary alcohol to its corresponding aldehyde, 2,5-dimethyl-1-heptanal. This is a crucial activation step, as the aldehyde is more susceptible to further oxidation.

Following the initial oxidation, aldehyde dehydrogenases (ALDHs) act on the newly formed aldehyde, converting it into a carboxylic acid, 2,5-dimethylheptanoic acid. mdpi.comfrontiersin.orgresearchgate.net The resulting fatty acid can then, in principle, enter the central metabolic pathways of the microorganism. The complete degradation of alkanes and their derivatives often involves a suite of enzymes working in concert, including monooxygenases (like alkane hydroxylases or cytochrome P450s) for the initial activation of alkanes, followed by dehydrogenases for the subsequent oxidation steps. nih.govfrontiersin.orgresearchgate.netnih.gov

Several bacterial genera, such as Pseudomonas, Rhodococcus, and Mycobacterium, are well-known for their ability to degrade a wide range of hydrocarbons, including branched alkanes. researchgate.netnih.gov These organisms harbor the genetic blueprints for enzymes capable of handling sterically hindered molecules.

Table 1: Key Enzyme Classes in the Biodegradation of Branched Alcohols

Enzyme Class Function Substrate Example Product Example
Alcohol Dehydrogenase (ADH) Oxidizes primary alcohol to aldehyde This compound 2,5-Dimethyl-1-heptanal
Aldehyde Dehydrogenase (ALDH) Oxidizes aldehyde to carboxylic acid 2,5-Dimethyl-1-heptanal 2,5-Dimethylheptanoic acid

Proposed Degradation Sequence:

Initial Oxidation: this compound is oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield 2,5-dimethylheptanoic acid .

Fatty Acid Metabolism: The resulting branched-chain fatty acid would likely be activated to its acyl-CoA derivative, 2,5-dimethylheptanoyl-CoA .

β-Oxidation and Branch Point Challenge: Standard β-oxidation would proceed from the carboxyl end. However, the methyl group at position 5 would block this process. Microorganisms have evolved alternative strategies to bypass such branch points, which could involve α-oxidation or other rearrangement reactions, although these are often slower and less efficient.

Formation of Recalcitrant Metabolites: Studies on the biodegradation of alkanes with quaternary carbon atoms, such as 2,2-dimethylheptane, have shown the accumulation of persistent metabolites like pivalic acid (2,2-dimethylpropanoic acid). researchgate.net It is conceivable that the degradation of this compound could also lead to the formation of branched, more recalcitrant acidic intermediates that are difficult for microorganisms to fully mineralize.

The cleavage of carbon-carbon bonds is energetically demanding and represents a significant hurdle in the degradation of complex organic molecules. researchgate.net In microorganisms, this is typically achieved through oxidative mechanisms catalyzed by enzymes like oxygenases. These enzymes insert an oxygen atom into a C-H or C-C bond, creating a less stable intermediate that can be more easily cleaved.

For branched structures, the mechanism is more complex. The Baeyer-Villiger monooxygenase (BVMO) is an example of an enzyme that can facilitate C-C bond cleavage. This enzyme can oxidize a ketone (formed from a secondary alcohol) to an ester, which can then be hydrolyzed by esterases into an alcohol and a carboxylic acid. researchgate.net This "sub-terminal oxidation" pathway allows microbes to break down hydrocarbon chains at internal positions. nih.govresearchgate.net While the primary alcohol of this compound would likely undergo terminal oxidation first, subsequent enzymatic attacks on the hydrocarbon backbone could involve such ketone and ester intermediates to cleave the chain, particularly to overcome the steric hindrance posed by the methyl groups.

Biotransformation and Metabolomic Studies in Biological Systems

Biotransformation is the process by which a substance is chemically altered in the body, primarily in the liver, to facilitate its elimination. nih.gov For this compound, a primary alcohol, the anticipated biotransformation would occur in phases.

Phase I Metabolism: The initial step would likely involve the oxidation of the alcohol group. This is typically carried out by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. The expected metabolic cascade would be:

Oxidation to an Aldehyde: this compound is first oxidized to its corresponding aldehyde, 2,5-dimethylheptanal.

Oxidation to a Carboxylic Acid: The aldehyde is then further oxidized to 2,5-dimethylheptanoic acid.

Phase II Metabolism: The resulting carboxylic acid, or potentially the original alcohol, could then undergo conjugation reactions. These reactions increase water solubility, aiding in excretion. Potential conjugation pathways include:

Glucuronidation: The attachment of a glucuronic acid moiety.

Sulfation: The addition of a sulfate group.

Metabolite Metabolic Pathway Expected Biological Matrix
2,5-dimethylheptanalPhase I OxidationPlasma, Urine
2,5-dimethylheptanoic acidPhase I OxidationPlasma, Urine
This compound glucuronidePhase II ConjugationUrine
2,5-dimethylheptanoic acid glucuronidePhase II ConjugationUrine

This table is illustrative and based on general metabolic pathways for primary alcohols.

Environmental Fate Modeling and Persistence Assessment

The environmental fate of a chemical describes its transport and transformation in the environment. researchgate.net Environmental fate models use a substance's physical and chemical properties to predict its distribution and persistence in various environmental compartments such as air, water, and soil. up.ptrsc.org

For this compound, key factors influencing its environmental fate would include its water solubility, vapor pressure, and susceptibility to degradation processes.

Persistence: The persistence of a chemical is its ability to remain in the environment without being degraded. The primary degradation pathways for this compound in the environment are expected to be:

Biodegradation: Microorganisms in soil and water are likely to be the primary degraders of this compound. As a relatively simple aliphatic alcohol, it is expected to be readily biodegradable under aerobic conditions.

Photodegradation: In the atmosphere, it would be susceptible to degradation by hydroxyl radicals.

Environmental fate models can be used to estimate the half-life of this compound in different environmental compartments. While specific modeling data for this compound is not available, the table below provides a hypothetical example of the kind of data that would be generated from such models.

Environmental Compartment Predicted Degradation Half-Life Primary Degradation Process
Air1-2 daysPhotodegradation
Water5-15 daysBiodegradation
Soil10-30 daysBiodegradation
Sediment30-90 daysBiodegradation

This table contains hypothetical data for illustrative purposes, as specific environmental fate modeling for this compound is not available in the reviewed sources.

Q & A

Q. How can computational models predict the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Use EPI Suite’s BIOWIN and AOPWIN modules to estimate biodegradation half-lives and ozone depletion potential. Validate with experimental OECD 301F ready biodegradability tests, monitoring dissolved organic carbon (DOC) depletion over 28 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.